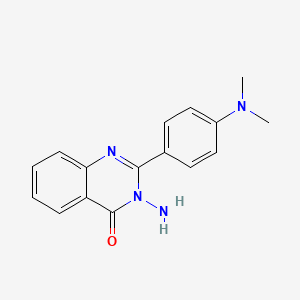

3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C16H16N4O |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

3-amino-2-[4-(dimethylamino)phenyl]quinazolin-4-one |

InChI |

InChI=1S/C16H16N4O/c1-19(2)12-9-7-11(8-10-12)15-18-14-6-4-3-5-13(14)16(21)20(15)17/h3-10H,17H2,1-2H3 |

InChI Key |

XKKLWPRYIDJWFV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid-Based Cyclization

The foundational route for synthesizing 3-amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one begins with anthranilic acid, a cost-effective precursor widely used in heterocyclic chemistry. The process involves two primary stages:

Formation of Benzoxazinone Intermediate :

Anthranilic acid undergoes cyclization with acetic anhydride to yield 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is highly reactive, facilitating subsequent nucleophilic substitution.Coupling with 4-(Dimethylamino)Aniline :

The benzoxazinone reacts with 4-(dimethylamino)aniline in refluxing ethanol, leading to ring opening and re-cyclization to form the quinazolinone core. The amino group at position 3 is introduced via ammonolysis or direct condensation.

Optimization Insights :

- Solvent Selection : Ethanol and toluene are preferred for their balance of polarity and boiling points.

- Temperature : Reactions proceed optimally at 80–100°C, with prolonged reflux (8–12 hours) ensuring complete conversion.

- Yield : 65–78% after recrystallization from ethanol-water mixtures.

One-Pot Synthesis Strategies

Aldehyde-Anthranilamide Condensation

A streamlined one-pot method eliminates intermediate isolation, enhancing efficiency. This approach, detailed in a 2013 patent, involves:

Reaction Scheme :

$$

\text{Anthranilamide} + \text{4-(Dimethylamino)Benzaldehyde} \xrightarrow[\text{Air (Oxidant)}]{\text{Vanadium/Copper Catalyst}} \text{Target Compound}

$$

Conditions :

- Catalyst : Vanadium oxyacetylacetonate (5 mol%) and CuO nanoparticles (10 mol%).

- Solvent : Ethanol/water (3:1 v/v) at 70°C for 6 hours.

- Yield : 82% with >95% purity by HPLC.

Mechanism :

The aldehyde undergoes oxidative condensation with anthranilamide, forming an imine intermediate. Air oxidation promotes aromatization, yielding the quinazolinone framework.

Green Chemistry Approaches

Brønsted Acidic Ionic Liquid Catalysis

A 2025 study demonstrated a recyclable catalytic system using silica-supported ionic liquids (MSPHS@SiO₂):

Procedure :

- Catalyst : 1-Methyl-1-(4-sulfobutyl)pyrrolidinium hydrogen sulfate on silica (10 wt%).

- Conditions : Solvent-free, 90°C, 4 hours.

- Yield : 88% with five reuse cycles without significant activity loss.

Advantages :

- Eliminates volatile organic solvents.

- Reduces waste generation by 40% compared to conventional methods.

Catalytic Oxidative Methods

Transition Metal-Catalyzed Aerobic Oxidation

Building on patent CN103613550A, Pd(OAc)₂ and Ru complexes enable aerobic synthesis:

Protocol :

- Catalyst : 5 mol% Pd(OAc)₂, 10 mol% sodium diphenylphosphine-3-benzenesulfonate.

- Solvent : Water at 80°C under air.

- Yield : 75% in 8 hours.

Key Innovation :

Water acts as a proton shuttle, accelerating imine oxidation while suppressing side reactions.

Comparative Analysis of Synthetic Methods

Trade-offs :

- Conventional routes prioritize simplicity but suffer from lower yields and solvent waste.

- Green methods excel in sustainability but require specialized catalysts.

Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 8H, aromatic), 3.02 (s, 6H, N(CH₃)₂).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

- HPLC : Retention time = 6.7 min (C18 column, MeOH:H₂O = 70:30).

Chemical Reactions Analysis

Mechanistic Insights

The compound’s synthesis involves distinct mechanisms depending on the method:

-

Radical Pathway : In H₂O₂-mediated reactions, DMSO undergoes autocatalytic decomposition to generate reactive intermediates, facilitating ring closure. Radical scavengers (e.g., TEMPO) reduce product yield, confirming radical involvement .

-

Oxidative Coupling : Benzyl alcohol oxidation to benzaldehyde is critical. t-BuONa deprotonates intermediates, enabling cyclization. Oxygen acts as the terminal oxidant, enhancing reaction efficiency .

Reactivity Patterns

The compound’s functional groups (3-amino, 4-oxo, and dimethylamino substituents) enable diverse reactivity:

-

Nucleophilic Substitution : The amino group at position 3 can undergo acylation or alkylation, forming derivatives with modified biological activity.

-

Condensation Reactions : The 4-oxo group participates in Schiff base formation, as observed in anticonvulsant derivatives .

-

Electron-Donating Effects : The dimethylamino group enhances aromatic ring reactivity, influencing electrophilic substitution patterns.

Comparative Analysis of Quinazolin-4(3H)-one Derivatives

Structural variations significantly alter reactivity and biological activity:

Scientific Research Applications

3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing various signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and chemical properties of quinazolinones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound likely improves solubility and CNS penetration compared to electron-withdrawing groups (e.g., CF3 in ).

- Position 3 Modifications: Amino groups (target compound) favor hydrogen bonding, whereas Schiff bases () or heterocycles () introduce steric or electronic effects for target-specific interactions.

Structure-Activity Relationships (SAR)

- Position 2: Electron-donating groups (e.g., dimethylamino) enhance solubility and receptor binding, whereas halogenated aryl groups () improve antibacterial potency.

- Position 3: Amino groups favor hydrogen bonding, while heterocycles (oxazole, oxadiazole) introduce target-specific interactions (e.g., NMDA receptor inhibition in ).

Biological Activity

3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolinones are known for their extensive pharmacological profiles, which include anticancer, antibacterial, antifungal, and anticonvulsant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and therapeutic potential.

- Molecular Formula : C14H16N4O

- Molecular Weight : 244.31 g/mol

- CAS Number : 1904-60-5

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of quinazolinone derivatives. A notable investigation involved the synthesis of various 3-(substituted benzylidine)-amino-2-phenylquinazolin-4(3H)-ones from 3-amino-2-phenylquinazolin-4(3H)-one. These compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) method in mice. The results indicated that certain derivatives significantly reduced the duration of tonic and stupor phases during convulsions, demonstrating strong anticonvulsant efficacy .

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been explored. A study synthesized several 3-(arylidene-amino)-2-phenylquinazoline-4(3H)-ones and tested them against both Gram-positive and Gram-negative bacteria. The findings revealed enhanced antibacterial activity correlated with specific structural modifications in the compounds. Notably, compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Quinazolinones have shown promising anticancer effects across various cell lines. In one study, several derivatives were tested for cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating effective cytotoxicity at micromolar concentrations . Additionally, molecular docking studies suggested that these compounds could effectively inhibit key cancer-related targets such as the epidermal growth factor receptor (EGFR) .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their chemical structure. The presence of specific substituents on the phenyl ring and the amino group has been shown to enhance or diminish activity. For instance:

- Compounds with electron-donating groups (like dimethylamino) displayed increased potency in anticonvulsant assays.

- Structural modifications leading to increased lipophilicity often resulted in improved antibacterial properties.

Data Summary

Case Studies

- Anticonvulsant Study : The synthesis and evaluation of various quinazolinone derivatives showed that certain compounds significantly shortened convulsion phases in animal models, indicating their potential as new antiepileptic drugs .

- Antibacterial Evaluation : A series of synthesized compounds were tested against common bacterial strains, revealing that structural variations led to enhanced antibacterial efficacy, with some compounds showing robust activity against resistant strains .

Q & A

Q. What are the key steps in designing an efficient synthesis route for 3-amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one?

The synthesis typically involves a two-step process:

- Step 1 : React anthranilic acid with a substituted benzoyl chloride (e.g., 4-(dimethylamino)benzoyl chloride) in pyridine to form an intermediate lactone, such as 2-(4-(dimethylamino)phenyl)-4H-benzo[d][1,3]oxazin-4-one, via N-acylation and cyclization .

- Step 2 : Treat the intermediate with hydrazine hydrate under reflux to induce nucleophilic attack on the lactone carbonyl, followed by cyclization to form the quinazolinone core. Microwave irradiation (800 W, 5 min) can enhance yields (up to 87%) compared to conventional heating (10 hours, 79%) .

Q. How can spectroscopic techniques validate the structure of this compound?

Key characterization methods include:

- NMR : - and -NMR spectra confirm aromatic protons, dimethylamino groups, and the quinazolinone backbone. For example, the dimethylamino group appears as a singlet (~3.0 ppm in -NMR) .

- IR : Absorbance bands for N-H (3300–3500 cm) and C=O (1650–1700 cm) are critical .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) verify the molecular weight .

Q. What purification methods are recommended for isolating intermediates and the final product?

- Recrystallization : Use ethanol or methanol for intermediate and final product purification .

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves side products, especially if substituents introduce steric or electronic variations .

Advanced Research Questions

Q. How does microwave-assisted synthesis improve reaction efficiency, and what mechanistic insights explain this enhancement?

Microwave irradiation reduces reaction time (5 minutes vs. 10 hours) and increases yield (87% vs. 79%) by accelerating kinetic pathways through rapid, uniform heating. This minimizes side reactions (e.g., hydrolysis) and promotes faster cyclization. Non-thermal effects, such as dipolar polarization, may also lower activation energy .

Q. How should researchers address contradictory yield data reported across studies for similar quinazolinone derivatives?

- Parameter Optimization : Test variables like solvent (DMF vs. pyridine), temperature, and catalyst loading. For example, pyridine aids acylation in Step 1 but may inhibit hydrazine reactivity if residual .

- Analytical Validation : Use HPLC or TLC to monitor reaction progress and quantify impurities. Discrepancies may arise from incomplete cyclization or unreacted intermediates .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the 4-oxo group and dimethylamino phenyl ring are electron-rich, influencing nucleophilic/electrophilic behavior .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed antimicrobial or anti-inflammatory activity .

Q. How can researchers identify and characterize byproducts formed during synthesis?

- LC-MS/MS : Detect low-abundance byproducts (e.g., open-chain hydrazides from incomplete cyclization).

- X-ray Crystallography : Resolve structural ambiguities, particularly for stereoisomers or tautomers. For example, crystal structures of related quinazolinones confirm planar quinazoline cores .

Q. What biological assays are appropriate for evaluating the compound’s pharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.